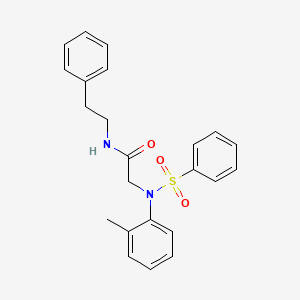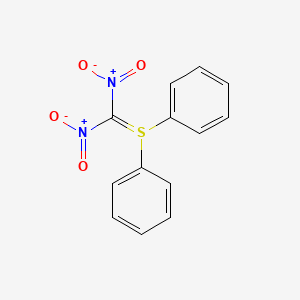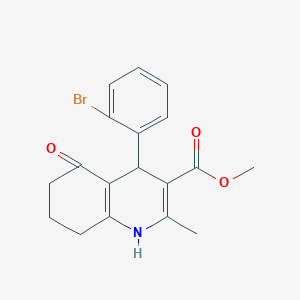![molecular formula C16H20N2 B4885262 N-[phenyl(4-pyridinyl)methyl]-1-butanamine](/img/structure/B4885262.png)
N-[phenyl(4-pyridinyl)methyl]-1-butanamine
説明
N-[phenyl(4-pyridinyl)methyl]-1-butanamine, commonly known as PBMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBMC is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the central nervous system.
科学的研究の応用
PBMC has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it may also have potential as a treatment for drug addiction. Additionally, PBMC has been shown to improve cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
作用機序
PBMC acts as a selective agonist of the N-[phenyl(4-pyridinyl)methyl]-1-butanamine receptor, which is expressed in the central nervous system. Activation of this receptor leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function. PBMC has been shown to increase the release of these neurotransmitters, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
PBMC has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine, serotonin, and norepinephrine, leading to its antidepressant and anxiolytic effects. Additionally, PBMC has been shown to improve cognitive function and memory in animal models. It may also have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One advantage of PBMC is that it is a selective agonist of the N-[phenyl(4-pyridinyl)methyl]-1-butanamine receptor, which means that it has fewer off-target effects than other compounds that target multiple receptors. Additionally, PBMC has been shown to have high purity and stability, making it suitable for use in scientific research. However, one limitation of PBMC is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are a number of future directions for research on PBMC. One area of research is the potential use of PBMC as a treatment for cognitive disorders such as Alzheimer's disease. Another area of research is the potential use of PBMC as a treatment for drug addiction. Additionally, further studies are needed to determine the safety and efficacy of PBMC in humans, and to explore its potential therapeutic applications in a clinical setting.
特性
IUPAC Name |
N-[phenyl(pyridin-4-yl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-3-11-18-16(14-7-5-4-6-8-14)15-9-12-17-13-10-15/h4-10,12-13,16,18H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTGFTDPOVXTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[phenyl(4-pyridinyl)methyl]-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B4885179.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4885194.png)

![5-[3-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B4885220.png)



![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)

![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4885257.png)

![4-acetyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4885269.png)
![N-(2-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B4885279.png)